molecular formula C10H14N2O3 B8454263 2-(N-Ethyl-p-nitroanilino)ethanol

2-(N-Ethyl-p-nitroanilino)ethanol

Cat. No. B8454263
M. Wt: 210.23 g/mol
InChI Key: CTYWCJDIRDKMGG-UHFFFAOYSA-N
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Patent
US06248739B1

Procedure details

To a pressure tube containing 1-fluoro-4-nitrobenzene (5.3 mL) and is added 2-(ethylamino)-1-ethanol (10.7 g). The reaction is tightly sealed and heated to 135° C. with stirring. After 1 hour, the reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dried in vacuo. The residue is chromatographed on silica eluting with ethyl acetate. The product-containing fractions are evaporated to give 10.1 g of 2-(ethyl-4-nitroanilino)-1-ethanol as an orange solid.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH2:11]([NH:13][CH2:14][CH2:15][OH:16])[CH3:12]>>[CH2:11]([N:13]([CH2:14][CH2:15][OH:16])[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[CH3:12]

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)NCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is tightly sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product-containing fractions are evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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